2-[(2-Butoxybenzoyl)amino]benzamide
Description
Properties
Molecular Formula |
C18H20N2O3 |
|---|---|
Molecular Weight |
312.4g/mol |
IUPAC Name |
2-[(2-butoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C18H20N2O3/c1-2-3-12-23-16-11-7-5-9-14(16)18(22)20-15-10-6-4-8-13(15)17(19)21/h4-11H,2-3,12H2,1H3,(H2,19,21)(H,20,22) |
InChI Key |
ZXROECUZXHQVSD-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
The compound 2-[(2-butoxybenzoyl)amino]benzamide has the molecular formula and a molecular weight of approximately 312.36 g/mol. Its structure consists of a benzamide moiety substituted with a butoxybenzoyl group, which is crucial for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of benzamide compounds exhibit significant antimicrobial properties. Compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains and fungi. For instance, studies have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal species .
Table 1: Antimicrobial Activity of Benzamide Derivatives
| Compound Name | MIC (µM) | Activity Type |
|---|---|---|
| N1 | 1.27 | Gram-positive bacteria |
| N8 | 1.43 | Gram-negative bacteria |
| N22 | 2.60 | Fungal strains |
Anticancer Properties
The anticancer potential of this compound has been investigated through various studies. Compounds in this class have shown activity against human colorectal carcinoma cell lines, with some derivatives exhibiting lower IC50 values than standard chemotherapeutic agents like 5-fluorouracil . The mechanism of action often involves the inhibition of specific cellular pathways essential for cancer cell survival.
Table 2: Anticancer Activity Against HCT116 Cell Line
| Compound Name | IC50 (µM) | Comparison |
|---|---|---|
| N9 | 5.85 | More potent than 5-FU |
| N18 | 4.53 | More potent than 5-FU |
Analgesic Properties
Benzamide derivatives, including those similar to this compound, have also been explored for their analgesic properties. Some compounds have demonstrated efficacy comparable to traditional analgesics like morphine but with reduced dependency risks . This aspect is particularly valuable in developing pain management therapies with fewer side effects.
Case Study 1: Antimicrobial Evaluation
In a study published in PMC, researchers synthesized several benzamide derivatives and tested their antimicrobial activity against various pathogens. The results indicated that modifications to the benzamide structure significantly influenced antimicrobial potency, highlighting the role of substituents in enhancing activity .
Case Study 2: Anticancer Screening
Another research effort focused on evaluating the anticancer activity of benzamide analogs against HCT116 cells. The study revealed that certain structural modifications led to increased cytotoxicity against cancer cells while maintaining selectivity over normal cells, suggesting potential for therapeutic use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The benzamide scaffold is highly versatile, with modifications significantly altering bioactivity. Below is a comparative analysis of 2-[(2-Butoxybenzoyl)amino]benzamide and related compounds:
Key Comparative Insights
Thioether-containing analogs (e.g., thienylmethylthio derivatives) exhibit higher metabolic stability due to sulfur’s resistance to oxidation, a feature absent in the target compound .
Antimicrobial and Anticancer Activity: Azetidinone derivatives (e.g., compound 4 in ) show superior antimicrobial activity due to their β-lactam-like structure, which disrupts bacterial cell wall synthesis . Thiazolyl and isoxazolyl substituents (e.g., compound 20 in ) enhance anticancer activity by targeting kinases or viral proteases, suggesting that heterocyclic additions could optimize this compound’s efficacy .
QSAR and Topological Parameters: QSAR studies on azetidinone derivatives highlight the importance of topological indices (e.g., Balaban index) in predicting antimicrobial activity.
Natural vs. Synthetic Derivatives :
- Natural benzamides (e.g., N-[1-(benzoyloxy)ethyl]benzamide from Litsea garrettii) exhibit minimal cytotoxicity, contrasting with synthetic analogs designed for targeted bioactivity. This suggests that synthetic modifications (e.g., butoxy addition) could balance potency and safety .
Preparation Methods
Alkylation of 2-Hydroxybenzoic Acid
The synthesis begins with the introduction of the butoxy group to 2-hydroxybenzoic acid. This step employs an alkylation reaction using butyl bromide in the presence of potassium carbonate (K₂CO₃) as a base and acetonitrile as the solvent. The reaction proceeds under reflux (80–100°C) for 6–10 hours, achieving yields of 70–85%.
Reaction Conditions:
-
Substrate: 2-Hydroxybenzoic acid (1.0 equiv)
-
Alkylating Agent: Butyl bromide (2.4 equiv)
-
Base: K₂CO₃ (2.4 equiv)
-
Solvent: Acetonitrile
-
Temperature: Reflux (80–100°C)
-
Time: 6–10 hours
This method avoids side reactions such as O-alkylation due to the polar solvent’s ability to stabilize the phenoxide intermediate.
Formation of 2-Butoxybenzoyl Chloride
The alkylated product, 2-butoxybenzoic acid, is converted to its acid chloride using thionyl chloride (SOCl₂). Excess SOCl₂ (3–4 equiv) is refluxed with the acid for 2–3 hours, followed by distillation to remove residual reagent. This step achieves near-quantitative conversion.
Critical Parameters:
-
Thionyl Chloride: 3–4 equivalents
-
Temperature: Reflux (70–80°C)
-
Time: 2–3 hours
Amide Bond Formation with 2-Aminobenzamide
The final step involves coupling 2-butoxybenzoyl chloride with 2-aminobenzamide. Two approaches are validated:
Direct Coupling in Polar Aprotic Solvents
In dichloromethane (DCM) or tetrahydrofuran (THF), 2-aminobenzamide (1.0 equiv) reacts with the acid chloride (1.1 equiv) in the presence of triethylamine (TEA, 1.5 equiv) as an HCl scavenger. The reaction proceeds at room temperature for 4–6 hours, yielding 65–75%.
Phase-Transfer Catalyzed Coupling
Using tetrabutylammonium bromide (TBAB, 0.01 equiv) in acetonitrile/water (300:1 v/v) enhances reactivity. This method achieves yields of 80–85% under argon at room temperature.
Comparative Data:
| Method | Solvent | Catalyst | Yield (%) | Time (h) |
|---|---|---|---|---|
| Direct Coupling | DCM | TEA | 65–75 | 4–6 |
| Phase-Transfer Catalysis | MeCN/H₂O | TBAB | 80–85 | 24 |
Optimization Strategies and Mechanistic Insights
Role of Solvent Polarity
Polar solvents like acetonitrile stabilize transition states in alkylation and amidation steps, reducing byproduct formation. Non-polar solvents (e.g., toluene) result in slower reaction rates and lower yields.
Catalytic Enhancements
Phase-transfer catalysts (e.g., TBAB) facilitate interfacial reactions in biphasic systems, improving mass transfer and reaction efficiency. This is critical for SNAr reactions involving poorly soluble intermediates.
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis with a C18 column (MeCN/H₂O = 70:30) shows >98% purity for optimized phase-transfer catalyzed products.
Challenges and Alternative Routes
Competing Side Reactions
Q & A
Q. What synthetic methodologies are recommended for preparing 2-[(2-Butoxybenzoyl)amino]benzamide?
Answer: The synthesis typically involves amide bond formation between 2-butoxybenzoyl chloride and 2-aminobenzamide. Key steps include:
- Coupling Reagents : Use activating agents like pyridine or DMAP to facilitate nucleophilic acyl substitution .
- Solvent Selection : Dichloromethane (CH₂Cl₂) or methanol (MeOH) under anhydrous conditions ensures high yields .
- Purification : Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane) is advised to remove unreacted precursors .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
- NMR Spectroscopy : Analyze - and -NMR spectra to verify the presence of the butoxy group (δ ~1.0–1.6 ppm for CH₂ and CH₃) and amide carbonyl (~168–170 ppm) .
- X-ray Crystallography : Single-crystal diffraction confirms bond angles and spatial arrangement, especially for resolving steric hindrance in the benzamide moiety .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₈H₂₀N₂O₃; theoretical m/z 312.147) .
Q. What stability considerations are critical for handling this compound in experimental workflows?
Answer:
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the amide bond .
- Decomposition Monitoring : Use UHPLC/MS/MS to detect degradation products like 2-aminobenzamide or 2-butoxybenzoic acid under accelerated thermal stress (40°C, 75% RH) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
Answer:
- Functional Group Modifications : Replace the butoxy group with isosteres (e.g., thioether, morpholine) to enhance solubility or target affinity .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinase domains or GPCRs) .
- In Vitro Assays : Screen derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to correlate substituent effects with cytotoxicity .
Q. What strategies address contradictions in pharmacological data across studies involving this compound?
Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Metabolite Profiling : Compare metabolic stability in hepatic microsomes (human vs. rodent) to explain species-specific discrepancies .
- Dose-Response Validation : Replicate dose curves (IC₅₀) under controlled oxygen levels (hypoxia vs. normoxia) for cytotoxicity studies .
Q. What computational tools are effective for predicting the synthetic accessibility of novel this compound analogs?
Answer:
- Retrosynthetic Planning : Use Pistachio or Reaxys databases to identify feasible precursors and reaction pathways .
- Quantum Mechanical Calculations : Employ Gaussian 09 to optimize transition states for amide bond formation, reducing trial-and-error synthesis .
- Machine Learning : Train models on existing benzamide reaction data to predict yields and side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
